molecular formula C19H20N4O3S B2518088 N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide CAS No. 1021091-28-0

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide

Cat. No. B2518088
CAS RN: 1021091-28-0
M. Wt: 384.45
InChI Key: VLJPVLHFPYAGOK-UHFFFAOYSA-N
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Description

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety

The research focused on the synthesis of new heterocyclic compounds with a sulfonamido group, aiming to develop antibacterial agents. The study involved reacting a precursor with various active methylene compounds to produce derivatives of pyran, pyridine, and pyridazine. Additionally, the precursor's reactivity with hydrazine derivatives was explored to yield pyrazole and oxazole derivatives. The antibacterial activity of the synthesized compounds was tested, with eight compounds demonstrating high activities .

Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity

This paper describes the synthesis of pyridine-3-sulfonamide derivatives with 1,2,4-triazole substituents, known for their antifungal properties. The compounds were synthesized through multistep reactions and evaluated for antifungal activity against various strains, showing greater efficacy than fluconazole in some cases. Docking studies were performed to understand the binding to Candida albicans lanosterol 14α-demethylase, and cytotoxicity was assessed on the NCI-60 cell line panel .

Cross coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione

The study reports the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides using a catalyzed reaction of 3-bromopyridine with various sulfonamides. The process achieved good to excellent yields and could be applied to a wide range of substituted phenyl bromides .

One-Pot Synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)-Substituted Sulfonamides Using Catalytic Zinc Chloride

A one-pot synthesis method for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides was developed using zinc chloride as a catalyst. The procedure was simple and cost-effective, yielding the desired products in moderate to good yields .

Synthesis of pyridazine derivatives

The synthesis of various N1-(2-methyl-3-oxo-2,3-dihydro-4-pyridazinyl) sulfanilamides was achieved starting from chloromaleic anhydride. The compounds with the sulfanilamide group at the 4-position of the pyridazine nucleus exhibited significant in vitro activities .

1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis

Novel sulfonamides incorporating various biologically active moieties were synthesized, starting with 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone. The compounds were tested for their anti-human liver cancer activity, with several showing better activity than methotrexate. Molecular docking studies suggested that some compounds could be suitable inhibitors against the DHFR enzyme .

6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide

The crystal structure of the titled sulfonamide derivative was analyzed, revealing a dihedral angle between the pyridine rings and the formation of zigzag chains in the crystal through N-H...N hydrogen bonds .

Magnetically separable graphene oxide anchored sulfonic acid

A novel catalyst, magnetically separable graphene oxide anchored sulfonic acid, was prepared and characterized. It demonstrated high catalytic activity for the synthesis of 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles in a green solvent under microwave irradiation. The catalyst could be reused multiple times without significant loss of performance .

Scientific Research Applications

Antibacterial Applications

Research on heterocyclic compounds containing a sulfonamido moiety, including analogs similar to the specified compound, has shown promise in antibacterial applications. The synthesis of new heterocyclic compounds aimed at antibacterial agent development has led to the discovery of compounds with significant activities against various bacterial strains. Such studies underline the potential of these compounds in addressing antibiotic resistance and developing new antibacterial therapies (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Agents

A series of pyridines and their sulfa drug derivatives have been investigated for their antimicrobial properties. The design, synthesis, and evaluation of these compounds have revealed significant antimicrobial activity, offering a potential pathway for the development of new antimicrobial agents that can be used to combat microbial infections and diseases (El‐Sayed, Moustafa, El-Torky, & Abd El‐Salam, 2017).

Antifungal Activity

The synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives has shown potential antifungal activity, particularly against Candida species. This research suggests the utility of these compounds in developing antifungal treatments, highlighting their efficacy in inhibiting the growth of fungi responsible for candidiasis and potentially other fungal infections (Szafrański, Sławiński, Kędzia, & Kwapisz, 2017).

Anticancer Properties

Research into the anticancer activity of 3(2h)-one pyridazinone derivatives, including molecular docking studies, aims at identifying compounds with potential antioxidant activity that could contribute to anticancer treatments. These studies are foundational in exploring the therapeutic potential of such derivatives in oncology, providing insights into their mechanism of action at the molecular level (Mehvish & Kumar, 2022).

Organic Synthesis Applications

In the realm of organic synthesis, the applications of sulfonamide compounds, including those related to N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide, are diverse. For example, research on magnetically separable graphene oxide anchored with sulfonic acid highlights innovative catalysts for synthesizing complex organic molecules, demonstrating the versatility and potential of sulfonamides in facilitating organic reactions (Zhang, Liu, Yu‐Heng Liu, Shang, Hu, & Zhan‐Hui Zhang, 2016).

properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-15-5-7-16(8-6-15)18-9-10-19(24)23(22-18)13-3-12-21-27(25,26)17-4-2-11-20-14-17/h2,4-11,14,21H,3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJPVLHFPYAGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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